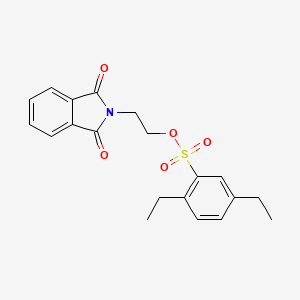

![molecular formula C10H8BrNO B2483459 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360935-49-4](/img/structure/B2483459.png)

7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

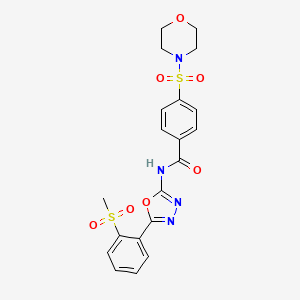

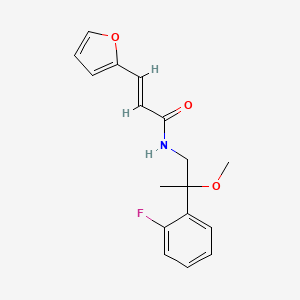

“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the CAS Number: 1694042-51-7 . It has a molecular weight of 224.1 and is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is C10H10BrN . The average mass is 224.097 Da and the monoisotopic mass is 222.999649 Da .Physical And Chemical Properties Analysis

“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

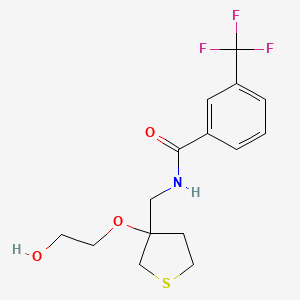

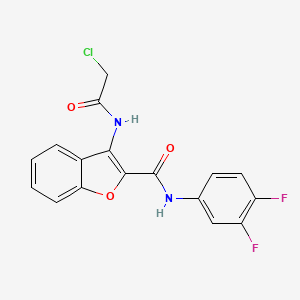

Synthesis of Spiro Pseudo Indoxyl Ketones

This compound is used in the synthesis of spiro pseudo indoxyl ketones . The reaction is carried out in an oven-dried 10 mL round bottom flask. Teterahydrocarbazole is dissolved in DMSO and t-BuOK is added portion-wise and kept under an oxygen atmosphere for about 2.5 hours .

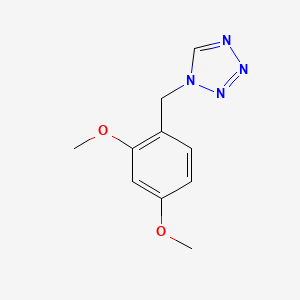

Synthesis of N-benzylated Pseudo Indoxyl Derivative

“7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” is also used in the synthesis of N-benzylated pseudo indoxyl derivatives . The synthesized spirocyclic indolinone is dissolved in DMF and benzyl bromide is added into the reaction vial .

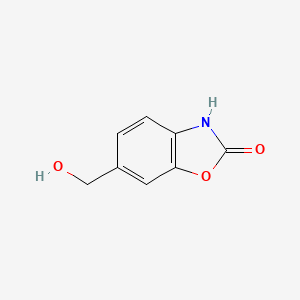

Evaluation of Monoamine Oxidase Inhibitory Effects

The compound and its derivatives have been evaluated for their monoamine oxidase inhibitory effects . This could potentially have implications in the treatment of certain neurological disorders.

Biological Activity Against Human Cancer Cell Lines

Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones, which include “7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one”, have been synthesized and evaluated for their biological activity against five different human cancer cell lines: HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (Lung cancer), and MCF-7 (breast cancer) .

Safety and Hazards

Propiedades

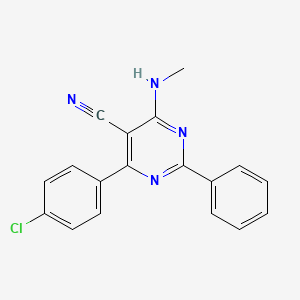

IUPAC Name |

7-bromospiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMUNQFNYDTPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C(=CC=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

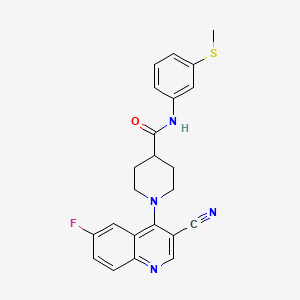

![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)